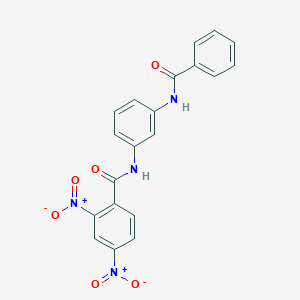![molecular formula C20H16BrNO3 B15017947 4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-OL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, hydroxyl group, and methoxy group attached to a phenyl ring, which is further linked to a biphenyl structure through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-OL typically involves the condensation reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-aminobiphenyl. This reaction is carried out in a suitable solvent, such as methanol, under reflux conditions to facilitate the formation of the Schiff base . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4’-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4’-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the Schiff base structure allows for potential interactions with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-[3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL]AMINO]PROPANOHYDRAZIDE
- **3-{[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
4’-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-OL stands out due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This unique structure can enhance its binding affinity to biological targets and improve its stability compared to similar compounds.
Properties
Molecular Formula |
C20H16BrNO3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-bromo-4-[[4-(4-hydroxyphenyl)phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C20H16BrNO3/c1-25-19-11-13(10-18(21)20(19)24)12-22-16-6-2-14(3-7-16)15-4-8-17(23)9-5-15/h2-12,23-24H,1H3 |
InChI Key |
FQLRNFUXWOPYGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15017870.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15017883.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B15017891.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15017903.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017910.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)

![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
